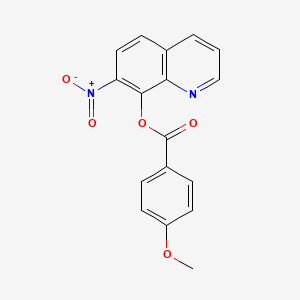
(7-nitroquinolin-8-yl) 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-nitroquinolin-8-yl) 4-methoxybenzoate is a chemical compound with the molecular formula C17H12N2O5 and a molecular weight of 324.29 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a methoxybenzoate group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of (7-nitroquinolin-8-yl) 4-methoxybenzoate typically involves the esterification of 7-nitroquinolin-8-ol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.
Analyse Des Réactions Chimiques
(7-nitroquinolin-8-yl) 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(7-nitroquinolin-8-yl) 4-methoxybenzoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of (7-nitroquinolin-8-yl) 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death . These interactions make the compound a potential candidate for anticancer and antimicrobial therapies.
Comparaison Avec Des Composés Similaires
(7-nitroquinolin-8-yl) 4-methoxybenzoate can be compared with other similar compounds, such as:
7-nitroquinolin-8-yl benzoate: Similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.
8-hydroxyquinoline derivatives: These compounds have a hydroxyl group instead of a nitro group, leading to different chemical and biological properties.
Quinoxaline derivatives: These compounds have a similar quinoline structure but with different substituents, leading to diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
29007-16-7 |
|---|---|
Formule moléculaire |
C17H12N2O5 |
Poids moléculaire |
324.29 g/mol |
Nom IUPAC |
(7-nitroquinolin-8-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C17H12N2O5/c1-23-13-7-4-12(5-8-13)17(20)24-16-14(19(21)22)9-6-11-3-2-10-18-15(11)16/h2-10H,1H3 |
Clé InChI |
QHUFSOJVTBCVKK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


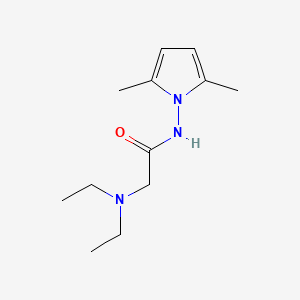
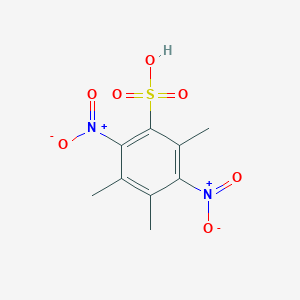
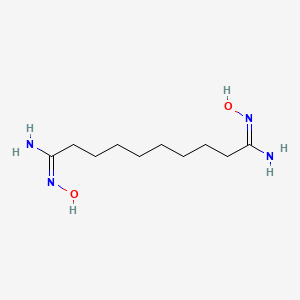
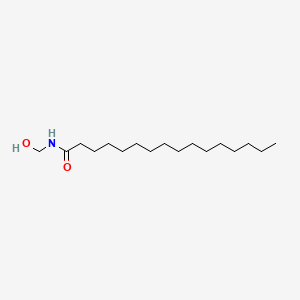
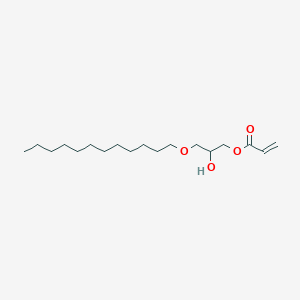
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
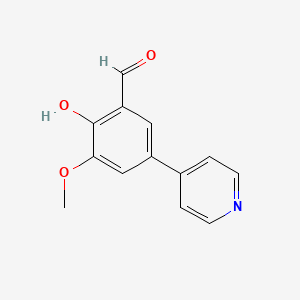
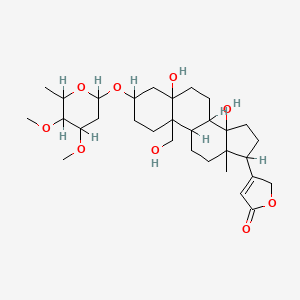
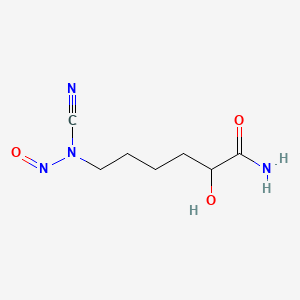
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)
![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)



